4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421521-97-2
VCID: VC4245344
InChI: InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2
Molecular Formula: C18H26N2O2S
Molecular Weight: 334.48

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

CAS No.: 1421521-97-2

Cat. No.: VC4245344

Molecular Formula: C18H26N2O2S

Molecular Weight: 334.48

* For research use only. Not for human or veterinary use.

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide - 1421521-97-2

Specification

CAS No. 1421521-97-2
Molecular Formula C18H26N2O2S
Molecular Weight 334.48
IUPAC Name 4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Standard InChI InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3
Standard InChI Key PWRYVCPSLSRWHC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2

Introduction

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. While specific protocols for this compound are not directly available in the search results, a general approach can be inferred:

  • Preparation of the benzenesulfonamide core:

    • Reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions.

  • Introduction of the tert-butyl group:

    • Alkylation reactions using tert-butyl halides or tert-butyl alcohol derivatives.

  • Attachment of the pyrrolidine moiety:

    • Nucleophilic substitution or reductive amination with pyrrolidine.

  • Incorporation of the butynyl linker:

    • Coupling reactions using alkynes and appropriate coupling agents (e.g., palladium-catalyzed Sonogashira coupling).

Potential Applications

  • Antimicrobial Activity: Sulfonamide derivatives have been extensively studied for their antibacterial and antifungal properties due to their ability to inhibit dihydropteroate synthase in pathogens.

  • Anticancer Potential: The structural rigidity introduced by the alkyne group may enhance binding affinity to certain biological targets.

  • Anti-inflammatory Effects: Sulfonamides are known to exhibit anti-inflammatory properties by modulating cyclooxygenase enzymes.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, we compare it with similar sulfonamide derivatives:

CompoundActivity/UseKey Features
4-(1H-pyrazol-1-yl)benzenesulfonamides AntileishmanialPyrazole ring enhances bioactivity
Benzenesulfonamides with carboxamide Antimicrobial, anti-inflammatoryCarboxamide functionality
N4-substituted pyrrolo[2,3-d]pyrimidines Antiangiogenic (VEGFR inhibitors)Pyrimidine core for kinase inhibition

Challenges

  • Limited direct studies on this specific compound.

  • Need for detailed pharmacokinetic and toxicological data.

Future Research

  • Molecular Docking Studies: To predict binding affinity to biological targets.

  • Synthesis Optimization: Developing cost-effective and scalable synthetic routes.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

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